N-Cyclohexyl-2-benzothiazolesulfenamide

Overview

Description

Mechanism of Action

Target of Action

N-Cyclohexyl-2-benzothiazolesulfenamide, also known as Thiohexam or CBS, is primarily used in the rubber industry as a vulcanization accelerator . Its primary targets are natural and synthetic rubber compounds .

Mode of Action

Thiohexam acts as a fast accelerator of vulcanization with delayed action . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators. Thiohexam facilitates this process, enhancing the properties of the rubber, making it more resistant to heat and mechanical stress .

Biochemical Pathways

It is known that it plays a crucial role in the vulcanization process of rubber, a complex series of reactions involving the formation of cross-links between polymer chains in rubber .

Pharmacokinetics

It’s important to note that thiohexam is insoluble in water but soluble in organic solvents such as ether and dimethyl sulfoxide .

Result of Action

The result of Thiohexam’s action is the production of more durable rubber. The vulcanization process it facilitates results in rubber that is more resistant to heat and mechanical stress, making it suitable for use in products such as tires .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiohexam. For instance, it should be stored in a dry, cool place away from fire sources and oxidizing agents . Furthermore, it has been noted that Thiohexam may cause sensitization by skin contact, and once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels .

Preparation Methods

Thiohexam can be synthesized through various methods, including:

Sodium Hypochlorite Oxidation: This method involves the oxidation of precursor compounds using sodium hypochlorite.

Oxygen Catalytic Oxidation: This method uses oxygen as the oxidizing agent in the presence of a catalyst.

Electrolytic Oxidation: This method involves the use of an electric current to drive the oxidation process.

Chlorine Oxidation Process: This method uses chlorine as the oxidizing agent.

Hydrogen Peroxide Oxidation: This method involves the use of hydrogen peroxide as the oxidizing agent.

Chemical Reactions Analysis

Thiohexam undergoes various chemical reactions, including:

Oxidation: Thiohexam can be oxidized using agents such as sodium hypochlorite, oxygen, chlorine, and hydrogen peroxide.

Reduction: Thiohexam can be reduced under specific conditions, although detailed information on reduction reactions is limited.

Substitution: Thiohexam can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include sodium hypochlorite, oxygen, chlorine, and hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiohexam has several scientific research applications, including:

Rubber Industry: Thiohexam is primarily used as a rubber cure accelerator, enhancing the vulcanization process of rubber.

Allergen Testing: Thiohexam is used in clinical patch tests to identify sensitivity to this compound, aiding in the diagnosis of allergic contact dermatitis.

Dermatological Research: Thiohexam is studied for its effects as a dermatological sensitizer, contributing to research on skin allergies and sensitivities.

Comparison with Similar Compounds

Thiohexam can be compared with other rubber cure accelerators, such as:

2-Mercaptobenzothiazole: Another rubber cure accelerator with similar applications but different chemical properties.

2,2’-Dibenzothiazyl Disulfide: A compound used in the rubber industry with similar functions but distinct chemical characteristics.

Tetramethylthiuram Monosulfide: Another rubber cure accelerator with unique properties and applications.

Thiohexam is unique due to its specific chemical structure and its dual role as a rubber cure accelerator and a dermatological sensitizer .

Properties

IUPAC Name |

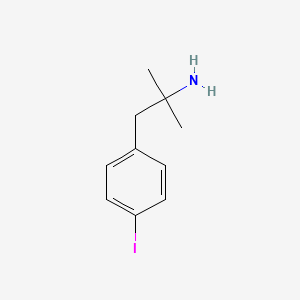

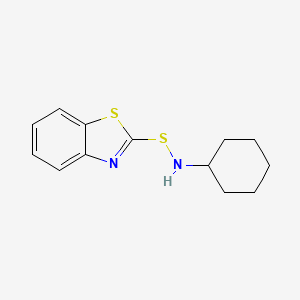

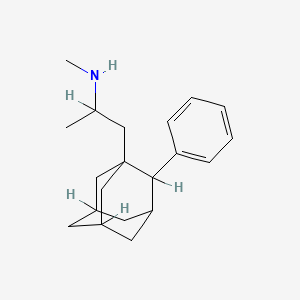

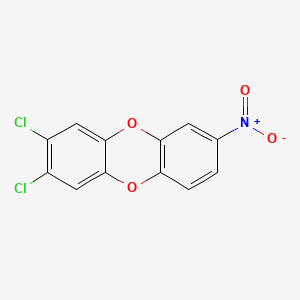

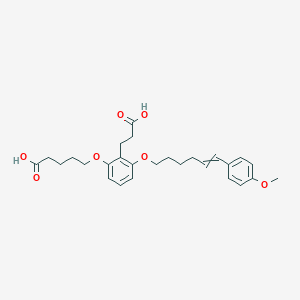

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTKGFXNUBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020360 | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiohexam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED POWDER | |

CAS No. |

95-33-0 | |

| Record name | Accelerator CZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohexam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohexam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiohexam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylbenzothiazole-2-sulfenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA53G94EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93-100 °C | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of CBS in material science?

A1: CBS is a key component in formulating rubber materials for various applications. In agricultural radial tire tread rubber, CBS contributes to the tire's puncture resistance, operational stability, self-cleaning properties, and extended service life []. It's also used in sound barrier films, particularly for its role in crosslinking chloroprene resins, enhancing the film's fire resistance and acoustic insulation properties [].

Q2: How does CBS contribute to the properties of cured rubber?

A2: CBS plays a crucial role in the formation of sulfur bridges during vulcanization, directly impacting the final properties of the rubber. Studies using pyrolysis gas chromatography have shown that CBS, in conjunction with sulfur, leads to a distinct yield of pyrolysis products like CS2 and thiophenes, indicating a specific crosslinking mechanism []. These sulfur bridges are essential for the desired mechanical strength, elasticity, and resilience of vulcanized rubber.

Q3: How does the presence of CBS impact the crosslinking efficiency of rubber compounds?

A3: CBS exhibits a significant influence on the crosslinking efficiency in NBR vulcanizates. Research indicates that the degree of crosslinking and the efficiency of the crosslinking process, measured as moles of crosslinks per mole of CBS, are notably higher compared to other crosslinking agents like peroxide or sulfur tetramethylthiuram disulfide []. This highlights the effectiveness of CBS in achieving desired crosslinking densities and, consequently, influencing the mechanical properties of the final rubber product.

Q4: What is the role of CBS in rubber vulcanization?

A4: CBS acts as a delayed-action accelerator in sulfur vulcanization of rubbers [, ]. It facilitates the formation of sulfur bridges between rubber molecules, leading to a crosslinked network, ultimately enhancing the rubber's strength, elasticity, and resistance to heat and aging.

Q5: How does the heating method influence the vulcanization process with CBS?

A6: Studies using squalene as a model compound for natural rubber have shown that microwave heating significantly accelerates the vulcanization process compared to conventional heating methods []. While CBS's role as an accelerator remains consistent, the increased heating rate with microwaves leads to differences in the amount and type of intermediate compounds formed, the crosslinking degree, and the sulfur transfer to the rubber molecules.

Q6: What type of allergic reactions can CBS cause?

A8: CBS is known to cause allergic contact dermatitis (ACD), primarily in occupational settings where exposure is common. It has been identified as a potential allergen in products like FFP2 masks and shoes [, ]. These reactions manifest as skin irritations like erythema and plaques upon contact.

Q7: How is CBS analyzed and quantified?

A9: Various analytical techniques are employed to characterize and quantify CBS. Pyrolysis gas chromatography, coupled with a sulfur-selective flame-photometric detector, helps analyze sulfur bridges in vulcanized rubber containing CBS []. High-performance liquid chromatography (HPLC) is used to track the reaction progress and identify intermediate products formed during CBS-accelerated vulcanization [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)